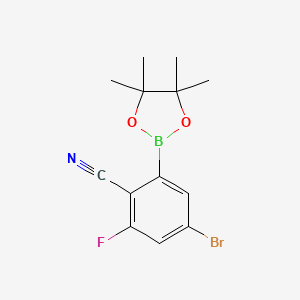

4-Bromo-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Beschreibung

4-Bromo-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester-functionalized aromatic nitrile. Its structure features a benzonitrile core substituted with bromo (Br) and fluoro (F) groups at the 4- and 2-positions, respectively, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position. This compound is primarily used as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing nitrile and halogen substituents enhance the stability and reactivity of the boronic ester, making it suitable for coupling under mild conditions .

Eigenschaften

CAS-Nummer |

863868-38-6 |

|---|---|

Molekularformel |

C13H14BBrFNO2 |

Molekulargewicht |

325.97 g/mol |

IUPAC-Name |

4-bromo-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C13H14BBrFNO2/c1-12(2)13(3,4)19-14(18-12)10-5-8(15)6-11(16)9(10)7-17/h5-6H,1-4H3 |

InChI-Schlüssel |

CVVZEHHIEWRAAA-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C#N)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material and Key Precursors

The core precursor for this compound is 4-bromo-2-fluorobenzonitrile , which serves as the aromatic halogenated substrate. The boron-containing substituent, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl , is introduced via a palladium-catalyzed borylation reaction, a widely adopted method for functionalizing aryl halides with boronic esters.

Synthetic Route and Conditions

The synthesis primarily involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluorobenzonitrile and bis(pinacolato)diboron. The detailed procedure, as reported in recent literature, is summarized below:

| Step | Reagents & Conditions | Yield | References |

|---|---|---|---|

| Borylation | 4-bromo-2-fluorobenzonitrile (5 mmol), bis(pinacolato)diboron (5 mmol), Pd(dppf)Cl₂ (1 mol%), potassium acetate (20 mmol), in DMSO and 1,4-dioxane, heated at 105°C under N₂ for 3 hours | 89% | , |

| Purification | Dilution with ethyl acetate, washing with water, drying over Na₂SO₄, concentration, and column chromatography | - | , |

This method leverages the high efficiency of palladium catalysis in facilitating the transfer of boron groups to aromatic halides, producing the desired boronic ester with high yield and purity.

Reaction Mechanism

The Suzuki-Miyaura coupling involves:

- Oxidative addition of the aryl halide (4-bromo-2-fluorobenzonitrile) to Pd(0) catalyst

- Transmetalation with bis(pinacolato)diboron

- Reductive elimination to form the C–B bond, yielding 4-bromo-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

This pathway ensures regioselective functionalization at the 6-position of the aromatic ring.

Alternative and Supporting Methods

Direct Borylation of Aromatic Precursors

In some cases, direct C–H borylation techniques are employed, especially when starting from less functionalized aromatic compounds. These methods often utilize iridium or rhodium catalysts under mild conditions, but their application to this specific compound is less common due to regioselectivity challenges.

Electrophilic Borylation

Electrophilic borylation using boron halides or boron reagents under controlled conditions can also be considered, but they tend to lack regioselectivity and yield compared to palladium-catalyzed cross-coupling.

Data Table Summarizing Preparation Methods

| Method | Reagents | Catalyst | Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| Palladium-catalyzed Suzuki-Miyaura Borylation | 4-bromo-2-fluorobenzonitrile, bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | 105°C, N₂, 3 hours | 89% | High regioselectivity, high yield, versatile | , |

| Direct C–H Borylation | Aromatic precursor, Ir or Rh catalyst | Ir or Rh | Mild, variable | Variable | Less regioselective, less common | |

| Electrophilic Borylation | Boron halides or esters | - | Controlled, often harsh | Lower | Less regioselective | Literature review |

Research Findings and Literature Insights

Recent studies emphasize the efficiency of palladium-catalyzed cross-coupling reactions for synthesizing boron-functionalized aromatic compounds. For example, the work by Cologni et al. demonstrated the high-yielding synthesis of similar boronic esters using bis(pinacolato)diboron and palladium catalysis under inert atmospheres, with yields approaching 90%.

Furthermore, the reaction conditions—such as solvent choice (DMSO and 1,4-dioxane), temperature (around 105°C), and base (potassium acetate)—are critical for optimizing yield and selectivity, as supported by multiple reports,.

Notes on Practical Considerations

- Purity of Starting Materials: High purity of 4-bromo-2-fluorobenzonitrile is essential to prevent side reactions.

- Catalyst Loading: Typically 1-2 mol% of Pd catalyst provides an optimal balance between efficiency and cost.

- Reaction Atmosphere: Inert atmosphere (N₂ or Ar) is necessary to prevent catalyst oxidation.

- Work-up and Purification: Post-reaction purification via column chromatography ensures removal of residual palladium and unreacted reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate (K₂CO₃) in an aqueous or organic solvent.

Oxidation: Often employs oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling typically results in biaryl compounds, while oxidation and reduction reactions yield various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its role in the design of new pharmaceuticals, particularly in cancer therapy and antimicrobial agents.

Industry: Utilized in the production of advanced materials, including electronic components and specialty chemicals

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of boron and fluorine atoms enhances its reactivity and binding affinity to various biological targets. This compound can inhibit or activate specific enzymes and receptors, leading to desired therapeutic effects. The exact molecular pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Boronic Ester-Functionalized Benzonitriles

The following table compares key structural and functional attributes of the target compound with analogous derivatives:

Reactivity and Electronic Effects

- Halogen Substitution: The presence of Br and F in the target compound introduces both steric bulk and electron-withdrawing effects. Bromo groups facilitate subsequent functionalization (e.g., cross-coupling or nucleophilic substitution), while fluorine enhances the electrophilicity of the boronic ester, improving coupling efficiency compared to non-halogenated analogs .

- Boronic Ester Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group provides greater hydrolytic stability than its dioxaborinan counterpart (e.g., in CAS N/A, ), which has a six-membered ring with reduced ring strain .

- Nitrile Group: The cyano group at the 1-position stabilizes the boron center via conjugation, reducing protodeboronation side reactions. This effect is less pronounced in analogs lacking electron-withdrawing groups (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, CAS 171364-82-2) .

Biologische Aktivität

4-Bromo-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 330.99 g/mol. Its structure includes a bromine atom and a fluorine atom attached to a benzene ring, as well as a dioxaborolane moiety that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

- Antiparasitic Activity : Research indicates that compounds with similar structures exhibit significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. Modifications in the chemical structure can enhance solubility and metabolic stability, which are critical for efficacy in vivo .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for parasite survival. For instance, some derivatives have been shown to inhibit PfATP4-associated Na-ATPase activity, leading to reduced parasitemia in mouse models .

- Toxicity and Safety : Preliminary toxicity assessments indicate that certain derivatives may pose risks if ingested or inhaled, necessitating careful handling and further safety evaluations .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiparasitic | Significant activity against P. falciparum | |

| Enzyme Inhibition | Inhibition of PfATP4-associated Na-ATPase | |

| Toxicity | Toxic if swallowed or inhaled |

Case Study 1: Antimalarial Efficacy

In a study focused on optimizing the dihydroquinazolinone scaffold (similar to the target compound), modifications were made to enhance both aqueous solubility and metabolic stability. The optimized compounds demonstrated improved efficacy against malaria in mouse models, achieving up to 30% reduction in parasitemia at doses of 40 mg/kg .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that the presence of polar functional groups significantly impacted both solubility and biological activity. For example, the incorporation of an endocyclic nitrogen increased activity by fivefold compared to non-polar analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-2-fluoro-6-(dioxaborolanyl)benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated precursors. For example:

- Step 1 : Start with a bromo/fluoro-substituted benzonitrile derivative (e.g., 4-bromo-2-fluoro-6-iodobenzonitrile).

- Step 2 : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in THF at 60–80°C for 12–24 hours .

- Optimization Tips :

Basic: How should researchers confirm the identity and purity of this compound, given limited vendor analytical data?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.0 ppm), dioxaborolane methyl groups (δ 1.3 ppm) .

- ¹³C NMR : Confirm nitrile (C≡N) at ~115 ppm and boron-bound quaternary carbons at 85–90 ppm .

- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ matching the molecular formula (C₁₄H₁₃BBrFNO₂, exact mass: 347.02 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement .

Basic: What precautions are critical when handling this compound in cross-coupling reactions?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C. Use flame-dried glassware and anhydrous solvents (THF, DMF) .

- Toxicity : Wear PPE (gloves, goggles) due to cyanide release risks under acidic/high-temperature conditions .

- Byproduct Mitigation : Pre-purify via column chromatography (hexane/EtOAc) to remove residual Pd catalysts or boronic acid byproducts .

Advanced: How do steric and electronic effects of bromo/fluoro substituents influence reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

- Steric Effects : The ortho-fluoro and para-bromo groups increase steric hindrance, slowing transmetallation. Use bulky ligands (SPhos) to enhance catalytic turnover .

- Electronic Effects : The electron-withdrawing nitrile and fluorine groups reduce electron density on the aryl ring, favoring oxidative addition of Pd⁰ to the C–Br bond.

- Case Study : In a 2021 study, coupling with 4-methoxyphenylboronic acid required elevated temperatures (100°C) and prolonged reaction times (48h) due to steric hindrance .

Advanced: How can computational methods (DFT, MD) predict regioselectivity in C–H borylation reactions involving this compound?

Methodological Answer:

- DFT Calculations : Model the transition state for C–H activation. The meta-C position (relative to Br) is more reactive due to lower activation energy (ΔG‡ ~25 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on boron electrophilicity. Polar solvents stabilize the boronate intermediate, improving yields .

- Software : Use Gaussian16 for geometry optimization and ORCA for energy profiling .

Advanced: What strategies resolve contradictory spectroscopic data (e.g., NMR shifts) reported for similar boronate esters?

Methodological Answer:

- Cross-Validation : Compare ¹H/¹³C NMR with structurally analogous compounds (e.g., 4-cyano-3-fluorophenylboronates) .

- Dynamic Effects : Consider rotameric splitting in dioxaborolane methyl groups, which may cause peak broadening. Use high-field NMR (500 MHz+) for resolution .

- Crystallographic Correlation : Match experimental NMR shifts with X-ray-derived bond lengths/angles to identify conformational biases .

Advanced: How does the nitrile group impact metal-ligand coordination in transition metal-catalyzed reactions?

Methodological Answer:

- Pd Catalysis : The nitrile can act as a weakly coordinating ligand , stabilizing Pd intermediates during oxidative addition. However, it may also poison the catalyst if present in excess.

- Ag/Cu-Mediated Reactions : Nitriles facilitate π-backbonding with Ag⁺, enhancing electrophilicity at the boron center in annulation reactions .

- Mitigation : Add ligands (e.g., PPh₃) to block nitrile coordination and maintain catalytic activity .

Advanced: What mechanistic pathways explain unexpected byproducts (e.g., deborylation) during storage or reactions?

Methodological Answer:

- Hydrolytic Deborylation : Trace water in solvents cleaves the B–O bond, forming boronic acid. Monitor via IR (loss of B–O stretch at 1350 cm⁻¹) .

- Thermal Degradation : At >100°C, the dioxaborolane ring may decompose. Use thermal gravimetric analysis (TGA) to determine safe temperature limits .

- Radical Pathways : Under UV light, homolytic B–C cleavage can occur. Store in amber vials and avoid prolonged light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.